2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate
Overview
Description
2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate is an organic compound with the molecular formula C10H7NO5S·4H2O. It is known for its applications in various scientific fields, including chemistry and biology. This compound is characterized by its nitroso and sulfonic acid functional groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate typically involves the nitration of 1-naphthol followed by sulfonation and subsequent nitrosation. The process can be summarized as follows:
Nitration: 1-Naphthol is nitrated using a mixture of nitric acid and sulfuric acid to form 2-nitro-1-naphthol.
Sulfonation: The nitro compound is then sulfonated using sulfuric acid to introduce the sulfonic acid group, resulting in 2-nitro-1-naphthol-4-sulfonic acid.
Nitrosation: Finally, the nitro group is reduced to a nitroso group using a suitable reducing agent, yielding this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium dithionite.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, and sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the detection and quantification of metal ions, particularly cobalt.
Biology: The compound is employed in various biochemical assays and staining techniques.
Industry: The compound is used in the synthesis of dyes and pigments, as well as in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate involves its ability to form complexes with metal ions. The nitroso and sulfonic acid groups act as ligands, binding to metal ions and forming stable complexes. This property is particularly useful in analytical chemistry for the detection and quantification of metal ions .
Comparison with Similar Compounds
2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate can be compared with other similar compounds, such as:
4-Hydroxy-3-nitroso-1-naphthalenesulfonic acid tetrahydrate: Similar in structure but differs in the position of the nitroso group.
1-Nitroso-2-hydroxynaphthalene: Lacks the sulfonic acid group, resulting in different chemical properties and applications.
1-Amino-2-naphthol-4-sulfonic acid: Contains an amino group instead of a nitroso group, leading to different reactivity and uses
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
4-hydroxy-3-nitrosonaphthalene-1-sulfonic acid;tetrahydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5S.4H2O/c12-10-7-4-2-1-3-6(7)9(17(14,15)16)5-8(10)11-13;;;;/h1-5,12H,(H,14,15,16);4*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXPTMJNBFBGSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=O)S(=O)(=O)O.O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590977 | |
Record name | 4-Hydroxy-3-nitrosonaphthalene-1-sulfonic acid--water (1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624725-88-8 | |
Record name | 4-Hydroxy-3-nitrosonaphthalene-1-sulfonic acid--water (1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXY-3-NITROSO-1-NAPHTHALENE-SULFONIC ACID TETRAHYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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